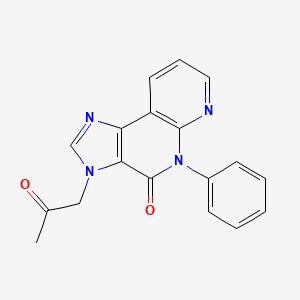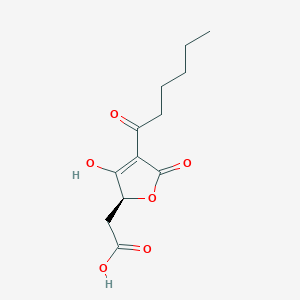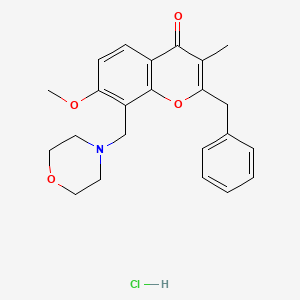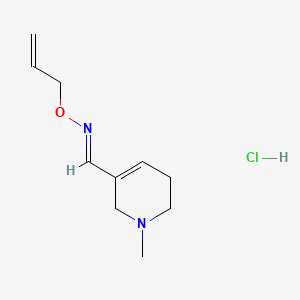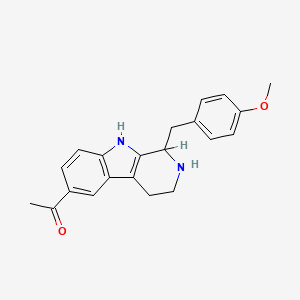
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of heterocyclic compounds known for their diverse biological activities and pharmacological potential. These compounds are characterized by a tricyclic pyridine-fused indole framework and are widely distributed in nature, including various plants, marine creatures, and human tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the β-carboline skeleton. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions . The specific synthetic route for this compound may include the following steps:
- Condensation of 1-methoxybenzylamine with acetylacetone to form an intermediate.
- Cyclization of the intermediate under acidic conditions to form the tetrahydro-beta-carboline core.
- Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of β-carboline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as palladium-catalyzed reactions, and green chemistry approaches to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding β-carbolinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy or acetyl groups using reagents like sodium methoxide or acetyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, acetyl chloride.
Major Products Formed:
Oxidation: β-Carbolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted β-carboline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex β-carboline derivatives.
Biology: Studied for its potential as a neuroprotective agent and its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of novel materials with unique optical and electronic properties
Wirkmechanismus
The mechanism of action of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . These interactions contribute to its potential neuroprotective and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Harmane: A naturally occurring β-carboline with neuroactive properties.
Harmine: Known for its ability to inhibit monoamine oxidase and its potential therapeutic effects in treating neurological disorders.
Harmaline: Exhibits similar biological activities to harmine and is used in traditional medicine.
Uniqueness: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other β-carbolines. Its acetyl and methoxy groups may enhance its binding affinity to certain molecular targets and improve its bioavailability .
Eigenschaften
CAS-Nummer |
69440-51-3 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-[1-[(4-methoxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C21H22N2O2/c1-13(24)15-5-8-19-18(12-15)17-9-10-22-20(21(17)23-19)11-14-3-6-16(25-2)7-4-14/h3-8,12,20,22-23H,9-11H2,1-2H3 |
InChI-Schlüssel |
CMQVUMLENPJCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



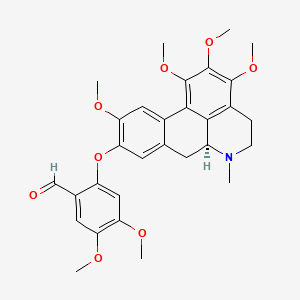
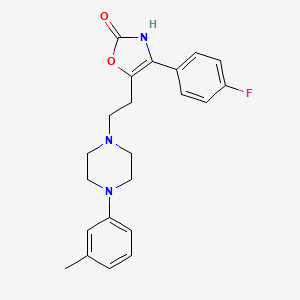
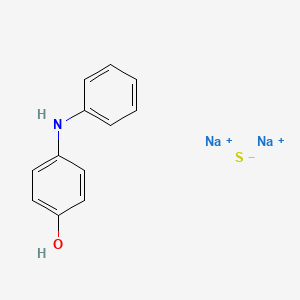
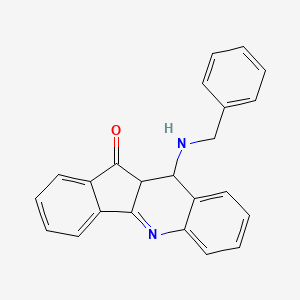
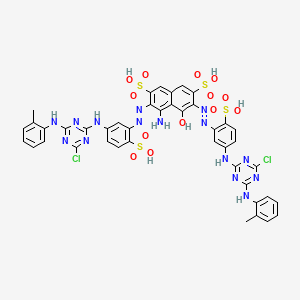
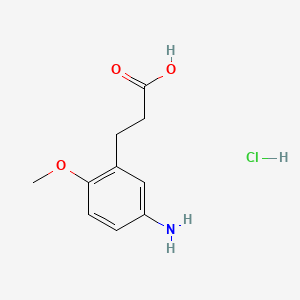
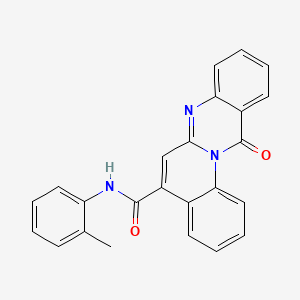
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
